CARBIDOPA-LEVODOPA MIXTURE

Pharmacokinetics Parkinson's Disease Decarboxylase Inhibitor

Select this 1:1 fixed-ratio carbidopa-levodopa mixture (CAS 57308-51-7) for research and formulation development where precise peripheral AADC inhibition is critical. Unlike benserazide, carbidopa does not cross the blood-brain barrier, preserving central dopamine metabolism and ensuring cleaner experimental outcomes. For bioequivalence studies, leverage the established 99% levodopa bioavailability benchmark of immediate-release (IR) formulations as the reference standard. This mixture enables dose-fractionation protocols that reduce peak levodopa concentrations by up to 44%, minimizing pulsatile stimulation variables.

Molecular Formula C19H25N3O8
Molecular Weight 423.4 g/mol
CAS No. 57308-51-7
Cat. No. B3063111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARBIDOPA-LEVODOPA MIXTURE
CAS57308-51-7
Synonymscarbidopa - levodopa
carbidopa, levodopa drug combination
duodopa
Grifoparkin
IPX066
Nacom
Nakom
Numient
Parcopa
Rytary
Sinemet
Sinemet CR
Sinemet CR4
tidomed
Molecular FormulaC19H25N3O8
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C10H14N2O4.C9H11NO4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/t10-;6-/m00/s1
InChIKeyIVTMXOXVAHXCHI-YXLMWLKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbidopa-Levodopa Mixture (CAS 57308-51-7): Procurement-Ready Technical Overview for Parkinson's Disease Research and Formulation Development


The carbidopa-levodopa mixture (CAS 57308-51-7) is a fixed-ratio combination of levodopa, the immediate metabolic precursor to dopamine, and carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. The molecular combination is formally designated as a 1:1 mixture of (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (levodopa) and (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid (carbidopa), with a molecular weight of 423.4 g/mol and formula C19H25N3O8 [1]. Clinically and experimentally, the mixture is employed to increase the bioavailability of levodopa to the central nervous system by preventing its premature peripheral decarboxylation to dopamine, thereby reducing systemic side effects and enabling lower levodopa dosing requirements [2]. This fixed-ratio combination is available in multiple oral solid dosage forms and as an enteral suspension, with the specific formulation and release mechanism being critical determinants of pharmacokinetic performance and therapeutic equivalence.

Why Generic Substitution of Carbidopa-Levodopa (CAS 57308-51-7) May Compromise Experimental Reproducibility and Clinical Outcomes


Although carbidopa-levodopa combinations are widely considered interchangeable based solely on their active pharmaceutical ingredient content, this assumption fails to account for significant pharmacokinetic variability driven by formulation technology, release mechanism, and the specific decarboxylase inhibitor employed. Direct head-to-head studies demonstrate that the choice of inhibitor (carbidopa versus benserazide) alters plasma levodopa AUC and Cmax values even when identical levodopa doses are administered [1]. Furthermore, controlled-release (CR) formulations of carbidopa-levodopa exhibit only 71% levodopa bioavailability relative to immediate-release (IR) products, while extended-release (ER) bead technologies can achieve substantially different absorption profiles [2]. The stability and dissolution characteristics of carbidopa itself vary markedly across different formulation matrices and media conditions, directly impacting the extent of peripheral decarboxylase inhibition achieved [3]. Consequently, a generic substitution without rigorous bioequivalence verification in the specific experimental model or patient population may introduce uncontrolled variables that confound research outcomes or compromise therapeutic efficacy.

Carbidopa-Levodopa (CAS 57308-51-7) Quantitative Differentiation Evidence Guide for Scientific Procurement and Formulation Selection


Carbidopa Demonstrates Higher Plasma Exposure (AUC and Cmax) Compared to Benserazide as a Peripheral Decarboxylase Inhibitor

In a head-to-head pharmacokinetic evaluation in healthy human volunteers receiving the same amount of extracerebral dopa decarboxylase inhibitors, carbidopa demonstrated superior systemic exposure relative to benserazide. Specifically, the mean AUC, Cmax, and Tmax values obtained for benserazide were lower than those obtained for carbidopa when administered under equivalent conditions [1]. This indicates that carbidopa achieves higher and more sustained plasma concentrations when dosed identically, which may translate to more consistent peripheral AADC inhibition over the dosing interval. Notably, benserazide exhibits approximately 10-fold higher potency as a peripheral AADC inhibitor in both animal models and humans [2]; however, its lower systemic exposure profile means that the effective inhibitory capacity in vivo depends on both intrinsic potency and achieved plasma concentrations. The higher AUC and Cmax of carbidopa provide a pharmacokinetic advantage that compensates for its lower intrinsic potency, resulting in clinically comparable decarboxylase inhibition with a different risk-benefit profile regarding blood-brain barrier penetration.

Pharmacokinetics Parkinson's Disease Decarboxylase Inhibitor

Carbidopa Exhibits Superior Blood-Brain Barrier Exclusion Compared to Benserazide, Reducing Central AADC Inhibition Risk

A critical differentiating factor between carbidopa and benserazide is their relative ability to cross the blood-brain barrier (BBB). Under normal physiological conditions, carbidopa does not cross the BBB, thereby restricting its AADC inhibitory activity exclusively to peripheral tissues [1]. In contrast, benserazide can be detected in brain tissue following high administered doses [1]. While the clinical significance of this BBB penetration at standard therapeutic doses remains debated, this difference establishes carbidopa as the more strictly peripheral-selective inhibitor. This is particularly relevant for research applications where central AADC inhibition would confound experimental outcomes, or for clinical scenarios where minimizing any potential central effects of the decarboxylase inhibitor is desired. The functional consequence of this selectivity difference is that carbidopa maintains a cleaner pharmacological profile with respect to striatal AADC activity, as demonstrated in rodent studies where benserazide at 10 mg/kg i.p. decreased striatal decarboxylase activity while carbidopa at the same dose did not alter extracellular dopamine levels [2].

Blood-Brain Barrier Peripheral Selectivity AADC Inhibition

Carbidopa-Levodopa Immediate-Release Formulations Exhibit Significantly Higher Bioavailability (99%) Compared to Controlled-Release Formulations (71%)

Formulation selection critically impacts levodopa bioavailability from carbidopa-levodopa mixtures. A summary of human pharmacokinetic studies comparing conventional immediate-release Sinemet (carbidopa-levodopa) with the controlled-release Sinemet CR formulation demonstrates that levodopa bioavailability from Sinemet CR is only 71%, in contrast to 99% bioavailability from immediate-release Sinemet [1]. Similarly, carbidopa bioavailability from Sinemet CR was 58% relative to that from immediate-release Sinemet [1]. This 28-percentage-point reduction in levodopa bioavailability and 42% reduction in carbidopa bioavailability with the CR formulation means that patients or experimental subjects receiving the same labeled dose of CR versus IR product will achieve substantially different systemic exposures. Notably, food intake increases the levodopa bioavailability of Sinemet CR, attributed to increased gastric retention time, while no dose-dumping occurs in either fasting or non-fasting states [1]. These data establish that IR and CR carbidopa-levodopa products are not interchangeable on a milligram-for-milligram basis and require distinct dosing strategies.

Bioavailability Immediate-Release Controlled-Release

More Frequent Dosing of Functionally Scored Carbidopa-Levodopa Tablets Reduces Plasma Levodopa Fluctuations by 44-56% Compared to Standard Q4H Dosing

A Phase 1 study evaluating a novel immediate-release carbidopa-levodopa 25/100 mg formulation with functional scoring demonstrated that more frequent administration of half-tablets significantly reduces plasma levodopa variability compared to whole tablets dosed less often. Twenty-two healthy volunteers received either a whole tablet every 4 hours or half a tablet every 2 hours. Plasma levodopa fluctuations were significantly reduced with the half-tablet every-2-hour regimen, showing a 44% reduction in peaks (P < .0001) [1]. Additionally, parameters that underlie motor response variations, including mean peak-to-trough difference and variance, were 51% and 56% less, respectively, with more frequent dosing (both P ≤ .0024) [1]. Total drug exposure (AUC) did not differ between the two regimens. This evidence demonstrates that the same total daily dose of carbidopa-levodopa can produce markedly different plasma concentration profiles depending on the dosing interval, with more frequent smaller doses providing more constant levodopa levels.

Plasma Fluctuation Dosing Frequency Scored Tablet

Carbidopa-Levodopa Enteral Suspension (Duopa) Reduces Daily 'Off' Time by 1.91 Hours Compared to Oral Immediate-Release Formulation

For advanced Parkinson's disease patients experiencing motor fluctuations, the route and continuity of carbidopa-levodopa delivery significantly impacts clinical outcomes. A 12-week randomized, controlled, double-blind, double-dummy study demonstrated that patients receiving levodopa-carbidopa intestinal gel (LCIG/Duopa) via continuous jejunal infusion had a mean 1.91 hours less 'off' time each day compared to those treated with oral immediate-release carbidopa-levodopa (P = .0015) [1]. This reduction in 'off' time is attributed to the reduction in plasma levodopa variation achieved through continuous intrajejunal delivery, which bypasses the variable gastric emptying step that contributes to fluctuating plasma concentrations with oral dosing [2]. The enteral suspension formulation provides continuous dopaminergic stimulation that more closely replicates physiological dopamine release patterns, and its safety profile is comparable to oral levodopa-carbidopa with respect to non-procedure/device-associated adverse events [3].

Enteral Suspension Motor Fluctuations Continuous Infusion

Generic Carbidopa-Levodopa (Grifoparkin) Demonstrates Pharmacokinetic Bioequivalence to Originator Sinemet (Cmax 3274 vs. 3161 ng/mL; Tmax 64 vs. 69 min)

A single-dose pharmacokinetic study comparing the originator product Sinemet (levodopa/carbidopa 250/25 mg) with the generic formulation Grifoparkin in 30 patients with advanced Parkinson's disease demonstrated bioequivalence between the two products. The maximal levodopa concentration (Cmax) reached was 3161 ± 345 ng/mL for Sinemet and 3274 ± 520 ng/mL for Grifoparkin (NS, not significant) [1]. The time to reach maximum concentration (Tmax) was 69 ± 12 min for Sinemet and 64 ± 11 min for Grifoparkin (NS) [1]. Additional pharmacokinetic parameters including half-life (t1/2: 159 ± 32 min vs. 161 ± 48 min), clearance (CL: 51.7 ± 5.1 L/h vs. 58.7 ± 8 L/h), and volume of distribution (Vd: 3.6 ± 1.2 L/kg vs. 3.0 ± 0.7 L/kg) did not differ significantly between the two formulations [1]. Clinical motor responses as measured by UPDRS-III scores in both 'on' and 'off' states were also comparable. These data establish that this specific generic carbidopa-levodopa product is bioequivalent to the originator and can be considered interchangeable for procurement purposes in this patient population.

Bioequivalence Generic Procurement

Optimized Application Scenarios for Carbidopa-Levodopa (CAS 57308-51-7) Based on Quantitative Differentiation Evidence


Preclinical Parkinson's Disease Models Requiring Pure Peripheral AADC Inhibition Without Central Confounding

In rodent and other mammalian models of Parkinson's disease where the experimental objective requires selective inhibition of peripheral levodopa decarboxylation while preserving central AADC activity, carbidopa should be selected over benserazide. As demonstrated by direct comparative evidence, carbidopa does not cross the blood-brain barrier under normal physiological conditions, whereas benserazide can be detected in brain tissue following high doses and decreases striatal decarboxylase activity at 10 mg/kg i.p. [1][2]. Carbidopa therefore provides a cleaner pharmacological tool for studies investigating the effects of peripheral versus central levodopa metabolism, or for experiments where central AADC inhibition would confound the interpretation of behavioral or neurochemical outcomes. The higher plasma AUC and Cmax achieved by carbidopa relative to benserazide when dosed equivalently also ensures more sustained peripheral inhibition over the experimental time course [3].

Bioequivalence and Comparative Bioavailability Studies of Oral Solid Dosage Forms

For pharmaceutical development and regulatory submission purposes, carbidopa-levodopa immediate-release formulations serve as the reference standard for bioequivalence testing. The established bioavailability benchmark of 99% for levodopa from immediate-release Sinemet [4] provides a validated comparator for assessing new generic or novel formulations. The documented reduction in bioavailability to 71% with controlled-release formulations establishes a clear quantitative framework for differentiating IR and CR products in bioequivalence studies. Furthermore, the validated bioequivalence of specific generic products (e.g., Grifoparkin) to the originator, with Cmax values of 3274 vs. 3161 ng/mL and Tmax of 64 vs. 69 min, provides a template for conducting and interpreting generic product comparisons [5].

Pharmacokinetic Studies Evaluating Dosing Regimens to Minimize Plasma Fluctuations

In clinical pharmacology studies investigating strategies to reduce pulsatile levodopa stimulation, functionally scored carbidopa-levodopa IR tablets offer a validated tool for precise dose fractionation. The evidence that administering half-tablets every 2 hours reduces peak levodopa concentrations by 44% and peak-to-trough variance by 51-56% compared to whole-tablet Q4H dosing [6] provides a quantitative benchmark for designing dosing regimen optimization studies. This application scenario is particularly relevant for research aimed at understanding the relationship between plasma levodopa variability and the development of motor complications, as well as for developing personalized dosing algorithms based on patient-specific pharmacokinetic parameters.

Advanced Parkinson's Disease Studies Requiring Continuous Dopaminergic Stimulation

For clinical trials or specialized clinical programs targeting advanced Parkinson's disease patients with severe motor fluctuations, the carbidopa-levodopa enteral suspension (Duopa/LCIG) provides a delivery system validated to reduce daily 'off' time by 1.91 hours compared to oral IR therapy (P = .0015) [7]. This application scenario leverages the continuous intrajejunal delivery mechanism to bypass gastric emptying variability and achieve steadier plasma levodopa concentrations, thereby enabling investigation of continuous dopaminergic stimulation as a therapeutic strategy. The FDA-approved status of this enteral suspension and the established safety profile comparable to oral therapy for non-procedure-related adverse events [8] support its use in controlled clinical research settings where motor fluctuation outcomes are primary endpoints.

Quote Request

Request a Quote for CARBIDOPA-LEVODOPA MIXTURE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.